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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058 Get Quote

Introduction

AI-10-104 is a small molecule inhibitor that targets the protein-protein interaction (PPI) between

the Core-Binding Factor Subunit Beta (CBFβ) and Runt-related transcription factors (RUNX).[1]

[2] RUNX transcription factors are crucial in hematopoiesis and have been implicated in various

cancers, including leukemia and ovarian cancer.[1][3] AI-10-104 functions as an allosteric

inhibitor by binding to CBFβ, which induces a conformational change that prevents its

association with RUNX proteins.[2][4] This disruption inhibits the formation of a functional

transcription factor complex, leading to altered gene expression and reduced cancer cell

proliferation.[2][3]

These application notes provide detailed protocols for determining the half-maximal inhibitory

concentration (IC50) of AI-10-104 using both biochemical and cell-based assays.

Mechanism of Action: AI-10-104
AI-10-104 disrupts the formation of the core-binding factor, a heterodimeric transcription factor

complex composed of a CBFβ subunit and a DNA-binding RUNX subunit. By binding

allosterically to CBFβ, AI-10-104 prevents the CBFβ-RUNX interaction, which is essential for

the stability and DNA-binding activity of RUNX proteins. This leads to the inhibition of RUNX-

mediated gene transcription.
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Caption: Mechanism of AI-10-104 action.

Quantitative Data Summary
The potency of AI-10-104 has been evaluated in various biochemical and cellular systems. The

reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition)

values are summarized below.
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Assay Type System / Cell Line
Reported IC50 /
GI50 (µM)

Reference

Biochemical Assay

FRET (CBFβ-RUNX

Binding)
Purified Proteins 1.25 [2][4]

Cell-Based Assays

Cell

Growth/Metabolism

(MTS)

T-cell acute

lymphoblastic

leukemia (T-ALL) cell

lines

Varies by cell line (low

µM range)
[1]

Cell Viability

(CellTiter-Glo)

Ovarian Cancer Cell

Lines (e.g., OVCAR8)

Varies by cell line

(e.g., ~7 µM for

OVCAR8)

[3]

Cell Viability

Adult T-cell

leukemia/lymphoma

(ATL) cell lines

1 - 10 [5][6]

Growth Inhibition
Normal Human

Hematopoietic Cells
15.4 [1]

Experimental Protocols
Protocol 1: Biochemical IC50 Determination via FRET
Assay
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to directly

measure the ability of AI-10-104 to disrupt the CBFβ-RUNX protein-protein interaction in vitro.

[4]
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Start

Prepare Reagents:
- Cerulean-RUNX (Donor)
- Venus-CBFβ (Acceptor)

- Assay Buffer
- AI-10-104 Serial Dilution

Plate Assay Components:
Add buffer, Cerulean-RUNX,

and Venus-CBFβ to wells

Add AI-10-104 or DMSO
(vehicle control) to wells

Incubate plate at room temperature,
protected from light

Measure Fluorescence:
- Excite at Donor Wavelength (e.g., 433 nm)

- Read Emission at Donor (474 nm)
and Acceptor (525 nm) Wavelengths

Analyze Data:
- Calculate Emission Ratio (525/474 nm)

- Plot Ratio vs. [AI-10-104]
- Fit curve (non-linear regression)

to determine IC50

End

Click to download full resolution via product page

Caption: Workflow for FRET-based IC50 determination.
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Methodology:

Protein Preparation: Express and purify recombinant fusion proteins: the RUNX1 Runt

domain fused to a donor fluorophore (e.g., Cerulean) and CBFβ fused to an acceptor

fluorophore (e.g., Venus).[2]

Reagent Preparation:

Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[4]

Create a serial dilution of AI-10-104 in the assay buffer. A typical starting concentration

might be 100 µM, diluted in 2- or 3-fold steps. Prepare a vehicle control using DMSO.

Assay Procedure:

In a 384-well microplate, add the assay buffer.

Add the Cerulean-Runt domain and Venus-CBFβ proteins to a final concentration of 100

nM each.[2]

Add the diluted AI-10-104 or DMSO control to the wells. Ensure the final DMSO

concentration is constant across all wells (e.g., <1%).[4]

Incubate the plate at room temperature for 1 hour, protected from light.[4]

Data Acquisition:

Use a plate reader to measure fluorescence. Excite the donor fluorophore (Cerulean at

~433 nm).

Measure the emission intensity from both the donor (at ~474 nm) and the acceptor (FRET

signal at ~525 nm).[2]

Data Analysis:

Calculate the ratio of acceptor emission to donor emission (525 nm / 474 nm) for each

well.
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Plot the emission ratio against the logarithm of the AI-10-104 concentration.

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-

parameter variable slope) to determine the IC50 value.[7]

Protocol 2: Cellular IC50 Determination via Cell Viability
Assay
This protocol measures the effect of AI-10-104 on the proliferation and viability of cancer cells,

providing a functional IC50 (or GI50) value. The CellTiter-Glo® Luminescent Cell Viability

Assay is used as an example, which quantifies ATP as an indicator of metabolically active cells.

[1][3]
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Start

Seed cells in a 96-well plate
and allow to adhere overnight

Treat cells with serial dilutions
of AI-10-104 or DMSO control

Incubate for a defined period
(e.g., 72 hours)

Add CellTiter-Glo® Reagent
to each well

Mix to induce cell lysis
and stabilize luminescent signal

Measure luminescence
using a plate reader

Analyze Data:
- Normalize luminescence to DMSO control

- Plot % Viability vs. [AI-10-104]
- Fit curve to determine IC50

End

Click to download full resolution via product page

Caption: Workflow for cell viability IC50 determination.
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Methodology:

Cell Culture: Culture the desired cancer cell line (e.g., T-ALL cell line KOPTK1 or ovarian

cancer line OVCAR8) under standard conditions.[1][3]

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and

allow them to attach and resume growth for 24 hours.

Compound Treatment:

Prepare a serial dilution of AI-10-104 in culture medium. Concentrations might range from

0.1 µM to 50 µM.

Remove the old medium from the cells and add the medium containing the various

concentrations of AI-10-104 or a DMSO vehicle control.

Incubation: Incubate the cells for a period relevant to the cell line's doubling time, typically 72

hours.[1][3]

Assay Procedure (CellTiter-Glo®):

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence (wells with medium only).

Normalize the data by expressing the luminescence of treated wells as a percentage of

the vehicle (DMSO) control.
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Plot the percent viability against the logarithm of the AI-10-104 concentration and fit the

curve using non-linear regression to calculate the IC50 value.

Protocol 3: Cellular Target Engagement via Co-
Immunoprecipitation (Co-IP)
This protocol validates that AI-10-104 disrupts the CBFβ-RUNX1 interaction within a cellular

context. It does not yield an IC50 value but confirms the mechanism of action at effective

concentrations.[1][2]
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Start

Treat cells (e.g., KOPTK1)
with DMSO or increasing

concentrations of AI-10-104 for 6h

Harvest and lyse cells
in modified RIPA buffer

Immunoprecipitate RUNX1:
- Add anti-RUNX1 antibody

- Add Protein A/G beads

Incubate to allow
antibody-protein-bead

complex formation

Wash beads to remove
non-specific binding

Elute proteins from beads
(e.g., by boiling in sample buffer)

Perform Western Blot:
- Separate proteins by SDS-PAGE

- Probe with anti-CBFβ and
anti-RUNX1 antibodies

Analyze Blot:
Check for reduced CBFβ signal

in AI-10-104 treated samples

End

Click to download full resolution via product page

Caption: Workflow for Co-Immunoprecipitation.
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Methodology:

Cell Treatment: Culture cells (e.g., 4 x 10^6 SEM cells or KOPTK1 cells) and treat them with

DMSO (vehicle control) or various concentrations of AI-10-104 (e.g., 5, 10, 20 µM) for 6

hours.[1][2]

Cell Lysis:

Harvest the cells and wash with cold PBS.

Lyse the cells in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40,

0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]

Immunoprecipitation:

Pre-clear the cell lysates with Protein A/G agarose beads.

Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.[1][2]

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the

antibody-protein complexes.

Washes and Elution:

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and

boiling for 5-10 minutes.

Western Blot Analysis:

Separate the eluted proteins on an SDS-PAGE gel and transfer them to a PVDF

membrane.

Probe the membrane with a primary antibody against CBFβ to detect the co-precipitated

protein.
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Separately, probe the membrane with a primary antibody against RUNX1 to confirm the

successful immunoprecipitation of the target protein.

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate

for detection.

Data Interpretation: A dose-dependent decrease in the amount of CBFβ detected in the AI-
10-104-treated samples compared to the DMSO control indicates that the compound is

effectively disrupting the RUNX1-CBFβ interaction in the cells.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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